7-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride
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Overview
Description
(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a synthetic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an isoindolinone core, making it a valuable molecule for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride typically involves the following steps:
Formation of the Isoindolinone Core: The isoindolinone core is synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Fluorine Atom: Fluorination is achieved using specific fluorinating agents under controlled conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
- (S)-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
- (S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
Uniqueness
(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is unique due to the specific position of the fluorine atom and the configuration of the pyrrolidine ring. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C12H14ClFN2O |
---|---|
Molecular Weight |
256.70 g/mol |
IUPAC Name |
7-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-10-3-1-2-8-7-15(12(16)11(8)10)9-4-5-14-6-9;/h1-3,9,14H,4-7H2;1H |
InChI Key |
FVURYUNLMVVKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CC3=C(C2=O)C(=CC=C3)F.Cl |
Origin of Product |
United States |
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